Lipophilicity-Driven Differentiation: Pyrrolidine vs. Morpholine Sulfonamide
The target compound is significantly more lipophilic than its direct morpholine analog (CHEBI:114737). This difference arises from the replacement of the oxygen atom in the morpholine ring with a methylene group in the pyrrolidine ring, profoundly affecting membrane permeability and non-specific protein binding [1][2].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 [1] |
| Comparator Or Baseline | CHEBI:114737 (Morpholine analog): XLogP3 = 1.3 [2] |
| Quantified Difference | 0.6 logP units (~4x higher lipid solubility) |
| Conditions | Physicochemical property prediction (PubChem XLogP3 algorithm) |
Why This Matters
A 0.6 logP difference translates to substantial changes in membrane permeability and off-target binding potential, making the target compound a superior choice for cell-based assays requiring enhanced passive diffusion or intracellular target engagement.
- [1] PubChem. (2025). Compound Summary for CID 2051058: 4-pyrrolidin-1-ylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide. National Library of Medicine. View Source
- [2] ChEBI. (n.d.). CHEBI:114737 - 4-(4-morpholinylsulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide. EMBL-EBI. View Source
